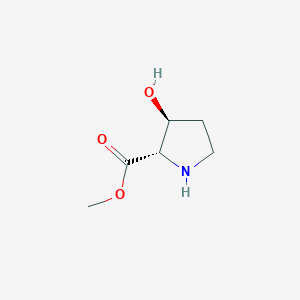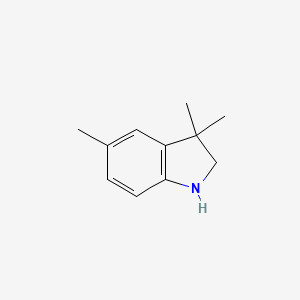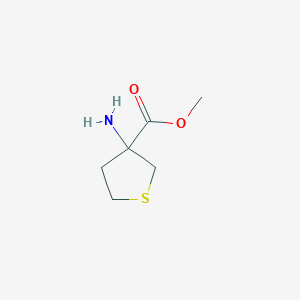
Methyl-3-Aminothiolan-3-carboxylat
Übersicht
Beschreibung
“Methyl 3-aminothiolane-3-carboxylate” is a chemical compound with the molecular formula C6H11NO2S . It is a key intermediate in organic synthesis, medicine, dyes, and pesticides .
Synthesis Analysis
Methyl-3-aminothiophene-2-carboxylate (matc) is a key intermediate in organic synthesis, medicine, dyes, and pesticides . Single crystal X-ray diffraction analysis reveals that matc crystallizes in the monoclinic crystal system P2 1 /c space group . Three matc molecules in the symmetric unit are crystallographically different .Molecular Structure Analysis
The molecular structure of “Methyl 3-aminothiolane-3-carboxylate” is complex and involves several different types of interactions . The interaction energies within crystal packing are visualized through dispersion, electrostatic, and total energies using three-dimensional energy-framework analyses . The dispersion energy dominates in crystal packing .Chemical Reactions Analysis
The chemical reactions of “Methyl 3-aminothiolane-3-carboxylate” are complex and involve a variety of inter- and intra-interactions . The evaluation of ESP distribution, the calculation of orbital composition, and the variety of electron density difference were made via the Multiwfn 3.7 program .Physical And Chemical Properties Analysis
“Methyl 3-aminothiolane-3-carboxylate” has a molecular weight of 161.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 and a topological polar surface area of 77.6 Ų .Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
“Methyl-3-Aminothiolan-3-carboxylat” ist eine chemische Verbindung mit der CAS-Nummer: 742051-73-6 . Sie hat ein Molekulargewicht von 161,22 und ihre IUPAC-Bezeichnung lautet Methyl-3-Aminotetrahydro-3-thiophencarboxylat .
Sicherheitsinformationen
Diese Verbindung ist unter den GHS05- und GHS07-Gefahrstoffpiktogrammen klassiert, was darauf hindeutet, dass sie ätzend und schädlich ist . Die zugehörigen Gefahrenhinweise lauten H302, H315, H318 und H335, was darauf hindeutet, dass sie schädlich ist beim Verschlucken, Hautreizungen verursacht, schwere Augenschäden verursacht und Atemreizungen verursachen kann .
Therapeutische Bedeutung
Thiophen und seine substituierten Derivate, zu denen auch “this compound” gehört, sind dafür bekannt, eine breite Palette therapeutischer Eigenschaften zu besitzen . Sie haben vielfältige Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft und stoßen sowohl in der Industrie als auch in der Wissenschaft auf großes Interesse .
Biologische und physiologische Funktionen
Thiophenderivate sollen entzündungshemmende, antipsychotische, antiarrhythmische, angstlösende, antifungale, antioxidative, östrogenrezeptormodulierende, antimitotische, antimikrobielle, kinasehemmende und krebshemmende Eigenschaften aufweisen .
Rolle bei der Arzneimittelentwicklung
Thiophenmoleküle, darunter “this compound”, sind für pharmazeutische Chemiker von Interesse, die neue Strukturprototypen mit einer wirksameren pharmakologischen Aktivität synthetisieren und untersuchen . Mehrere im Handel erhältliche Medikamente enthalten einen Thiophenkern .
Anwendungen in der Materialwissenschaft
Thiophen und seine Derivate haben auch in der Materialwissenschaft Anwendung gefunden . Spezifische Anwendungen von “this compound” in diesem Bereich werden in den Quellen jedoch nicht erwähnt.
Safety and Hazards
“Methyl 3-aminothiolane-3-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin and eyes and not to breathe dust . The compound should be kept in a dry, cool, and well-ventilated place and the container should be kept tightly closed .
Eigenschaften
IUPAC Name |
methyl 3-aminothiolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-9-5(8)6(7)2-3-10-4-6/h2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHUWVUKFNDQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCSC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
742051-73-6 | |
| Record name | methyl 3-aminothiolane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1643344.png)
![1-Oxa-7-azaspiro[5.5]undecan-8-one](/img/structure/B1643348.png)
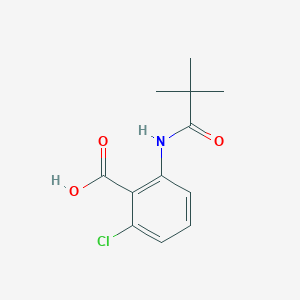

![[3,5-Dimethoxy-2-[(E)-3-phenylprop-2-enoyl]phenyl] acetate](/img/structure/B1643356.png)

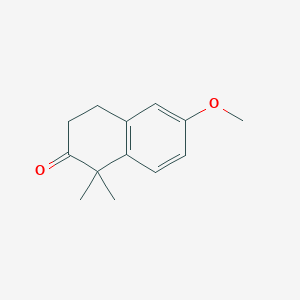
![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[4-methylbenzene]](/img/structure/B1643371.png)


